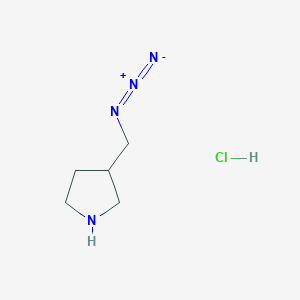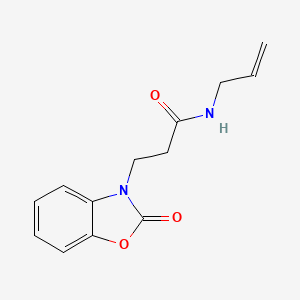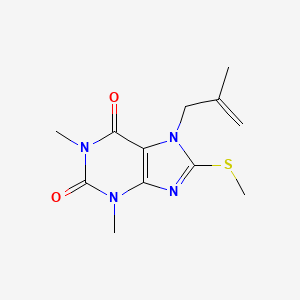
2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole is a fluorinated benzimidazole derivative. This compound is notable for its unique chemical structure, which includes a heptafluoropropyl group and two methoxy groups attached to the benzimidazole core. The presence of fluorine atoms imparts distinct physicochemical properties, such as high thermal stability and resistance to oxidative degradation, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,7-dimethoxy-1H-1,3-benzimidazole.
Introduction of Heptafluoropropyl Group: The heptafluoropropyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 4,7-dimethoxy-1H-1,3-benzimidazole with a suitable heptafluoropropylating agent, such as 1,1,2,2,3,3,3-heptafluoropropyl iodide, in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution process.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced benzimidazole derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and unique pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-1,3-benzimidazole: Lacks the methoxy groups, resulting in different physicochemical properties.
4,7-dimethoxy-1H-1,3-benzimidazole: Lacks the heptafluoropropyl group, leading to lower thermal stability and different reactivity.
Uniqueness
2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole is unique due to the combination of the heptafluoropropyl group and methoxy groups, which confer high thermal stability, resistance to oxidative degradation, and unique reactivity. These properties make it particularly valuable in applications requiring robust and stable compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F7N2O2/c1-22-5-3-4-6(23-2)8-7(5)20-9(21-8)10(13,14)11(15,16)12(17,18)19/h3-4H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVVJENZPMFYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N=C(N2)C(C(C(F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F7N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(dimethylamino)-N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]pyridazine-3-carboxamide](/img/structure/B2720656.png)

![ethyl 4-[2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-amido]piperidine-1-carboxylate](/img/structure/B2720660.png)
![2-{[1-(2-methylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2720661.png)


![N-(4-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2720664.png)

![N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide](/img/structure/B2720668.png)
![2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-(naphthalen-2-yl)ethanone](/img/structure/B2720670.png)
![[(3-Aminobutan-2-yl)oxy]benzene](/img/structure/B2720673.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2720675.png)


